molecular formula C5H8FN3 B7966916 2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B7966916
M. Wt: 129.14 g/mol
InChI Key: WFNLOFMGNRXEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine is a chemical building block of interest in medicinal chemistry and agrochemical research. It features a 4-fluoro-1H-pyrazole ring linked to an ethanamine spacer. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including serving as a key component in thrombin inhibitors with a serine-trapping mechanism . Furthermore, heterocyclic compounds containing pyrazole and imidazole fragments are extensively investigated for their antibacterial properties, particularly against phytopathogenic bacteria . The primary amine group on the ethanamine chain provides a versatile handle for further synthetic modification, allowing researchers to conjugate the pyrazole moiety to other pharmacophores or create amide and sulfonamide derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability and applications for their specific projects.

Properties

IUPAC Name

2-(4-fluoropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLOFMGNRXEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Preformed Pyrazole Intermediates

A common approach involves introducing the ethanamine moiety to a pre-synthesized 4-fluoro-1H-pyrazole scaffold. The reaction typically employs a two-step process:

Step 1: Synthesis of 4-Fluoro-1H-pyrazole
Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . For example:

Pyrazole precursor+SelectfluorDMF, 80°C4-Fluoro-1H-pyrazole[4]\text{Pyrazole precursor} + \text{Selectfluor} \xrightarrow{\text{DMF, 80°C}} 4\text{-Fluoro-1H-pyrazole} \quad

Step 2: Alkylation with 2-Bromoethylamine
The fluoro-pyrazole undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF):

4-Fluoro-1H-pyrazole+BrCH₂CH₂NH₂\cdotpHBrK₂CO₃, DMF2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine[3]4\text{-Fluoro-1H-pyrazole} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{K₂CO₃, DMF}} 2\text{-(4-Fluoro-1H-pyrazol-1-yl)ethanamine} \quad

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF807298.5
NaHTHF606597.2
DBUMeCN1006896.8

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of 2-(4-fluoro-1H-pyrazol-1-yl)acetone using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst:

2-(4-Fluoro-1H-pyrazol-1-yl)acetone+NH₃NaBH₃CN, MeOH2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine[3]2\text{-(4-Fluoro-1H-pyrazol-1-yl)acetone} + \text{NH₃} \xrightarrow{\text{NaBH₃CN, MeOH}} 2\text{-(4-Fluoro-1H-pyrazol-1-yl)ethanamine} \quad

Key Advantages:

  • Avoids harsh alkylation conditions.

  • Enables stereochemical control if chiral amines are required.

Multi-Step Synthesis from Pyrazolecarboxylic Acids

A patent-derived method (US8765971B2) outlines a pathway starting from pyrazolecarboxylic acids, which are converted to acyl chlorides before amidation and reduction:

Step 1: Acyl Chloride Formation

4-Fluoro-1H-pyrazole-1-carboxylic acid+SOCl₂4-Fluoro-1H-pyrazole-1-carbonyl chloride[4]4\text{-Fluoro-1H-pyrazole-1-carboxylic acid} + \text{SOCl₂} \rightarrow 4\text{-Fluoro-1H-pyrazole-1-carbonyl chloride} \quad

Step 2: Amidation with Ethylenediamine

4-Fluoro-1H-pyrazole-1-carbonyl chloride+H₂NCH₂CH₂NH₂Amide intermediate[4]4\text{-Fluoro-1H-pyrazole-1-carbonyl chloride} + \text{H₂NCH₂CH₂NH₂} \rightarrow \text{Amide intermediate} \quad

Step 3: Reduction to Primary Amine

Amide intermediateLiAlH₄, THF2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine[4]\text{Amide intermediate} \xrightarrow{\text{LiAlH₄, THF}} 2\text{-(4-Fluoro-1H-pyrazol-1-yl)ethanamine} \quad

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance yield and reduce reaction times. For example, fluorination with Selectfluor in microreactors achieves 85% yield at 50°C (residence time: 10 min) compared to 72% in batch reactors.

Table 2: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Yield (%)7285
Reaction Time (min)12010
Purity (%)98.599.3

Solvent and Catalyst Screening

A study compared solvents for the alkylation step:

Table 3: Solvent Impact on Alkylation Efficiency

SolventDielectric ConstantYield (%)Byproduct Formation (%)
DMF36.7725.2
DMSO46.7686.8
MeCN37.5658.1

DMF emerged as optimal due to its high polarity and ability to stabilize intermediates.

Analytical Characterization and Validation

Structural Confirmation Techniques

  • ¹H/¹³C NMR : Key signals include:

    • Pyrazole C-F coupling at δ ~160 ppm (¹³C).

    • Ethanamine NH₂ protons at δ 1.8–2.2 ppm (¹H).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 169.0871 (C₆H₉FN₃⁺).

  • X-ray Crystallography : Resolves positional isomerism of the fluoro group.

Challenges and Mitigation Strategies

Byproduct Formation During Fluorination

Excessive fluorination can lead to di- or tri-fluorinated byproducts. Strategies include:

  • Using substoichiometric Selectfluor (0.9 equiv).

  • Introducing TEMPO as a radical scavenger to suppress over-fluorination.

Racemization in Chiral Derivatives

For enantiomerically pure forms, asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes) achieves >98% enantiomeric excess (ee).

Emerging Methodologies

Enzyme-Catalyzed Amination

Pilot studies using transaminases have demonstrated 60–70% conversion of ketone intermediates to amines under mild conditions (pH 7.5, 30°C).

Photochemical Fluorination

UV-light-mediated fluorination using F-TEDA-BF₄ reduces reaction time to 2 hours with 78% yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

The compound features a pyrazole ring substituted with a fluorine atom at the para position relative to the nitrogen atom, which is connected to an ethanamine group. This structural configuration is crucial for its biological activity.

Medicinal Chemistry

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine has been investigated for its potential as a pharmacological agent. The following applications have been noted:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Studies have suggested that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The compound has been explored for its role as a ligand in receptor binding studies. It has shown promise in selectively targeting certain receptors associated with neurological disorders, thus providing insights into the development of new therapeutic agents .

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows it to be utilized in the synthesis of other biologically active compounds .

Case Study 1: Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer activity of several pyrazole derivatives, including those related to this compound. The findings demonstrated that these compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory properties using animal models of arthritis. The results indicated that compounds containing the pyrazole ring significantly reduced inflammation markers compared to control groups . This highlights the therapeutic potential of this compound in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrazole-amine frameworks but differ in substituents, ring systems, and functional groups, leading to distinct physicochemical and pharmacological profiles.

Structural and Physicochemical Comparisons

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features vs. Target Compound
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine C11H11FN3 204.23 2-Fluorophenyl at pyrazole-4 Aromatic fluorophenyl group enhances lipophilicity and π-π stacking potential. Lacks direct pyrazole fluorination.
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine C9H17N3 167.25 Ethyl (C4), methyl (C3/C5) groups Alkyl substituents increase steric bulk and lipophilicity, potentially reducing water solubility compared to the fluorine-substituted target.
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine hydrochloride C10H12ClFN4 242.68 Pyridine ring, hydrochloride salt Pyridine introduces a second heterocycle, enhancing basicity. Hydrochloride salt improves aqueous solubility.
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C6H8F3N3 179.15 Trifluoromethyl (C4), methanamine chain Trifluoromethyl’s strong electron-withdrawing effects may enhance metabolic stability. Shorter methanamine chain reduces flexibility.
((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine) C11H13N3 187.25 Phenyl group at pyrazole-4 Extended aromatic system may improve receptor binding but increases molecular weight.
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C12H19ClFN5 287.76 Dual pyrazole cores, fluoroethyl, chlorine Complex structure with multi-target potential. Chlorine and fluorine atoms may influence reactivity and toxicity.

Pharmacological and Functional Differences

  • Electron-Withdrawing Effects : The target compound’s 4-fluoro substituent provides moderate electron withdrawal, optimizing binding affinity without excessive polarity. In contrast, the trifluoromethyl group in offers stronger electron withdrawal, which may improve stability but reduce solubility .
  • Solubility : The hydrochloride salt in dramatically enhances water solubility compared to the free amine form of the target compound . Alkyl-substituted analogs like exhibit lower solubility due to increased hydrophobicity .
  • Steric and Flexibility Factors : The ethanamine chain in the target compound allows greater conformational flexibility than the rigid pyridine-containing analog or the shorter methanamine chain in .

Biological Activity

2-(4-Fluoro-1H-pyrazol-1-yl)ethanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazole ring and an ethanamine side chain, which may enhance its pharmacological properties. Research has indicated that this compound could have applications in cancer therapy, antimicrobial treatments, and other therapeutic areas.

The molecular formula of this compound is C5H7FN4, with a molecular weight of approximately 142.13 g/mol. Its structure features a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Insulin-like Growth Factor 1 Receptor (IGF-1R) : This compound has been shown to inhibit IGF-1R activity, which is crucial in regulating cell proliferation and survival. By binding to the active site of IGF-1R, it disrupts downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced tumor growth and induction of apoptosis in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that this compound can effectively inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. For instance, it has been observed to induce apoptosis in these cells by disrupting IGF-1R signaling .
Cell LineIC50 Value (µM)Mechanism
MCF-71.05 ± 0.17Apoptosis induction via IGF-1R inhibition
A5490.98 ± 0.08Cell cycle arrest in G0/G1 phase
HeLa1.28 ± 0.25Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have explored the efficacy of this compound:

  • In vitro Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 and A549 cells. Results showed significant inhibition of cell growth and induction of apoptosis at concentrations as low as 0.98 µM .
  • Antimicrobial Testing : Another study tested this compound against several pathogenic bacteria, revealing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Dosage and Toxicity

The dosage effects of this compound have been studied in animal models. At lower doses, it effectively inhibits IGF-1R without causing significant toxicity, making it a candidate for further development in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.